Vorinostat

Übersicht

Beschreibung

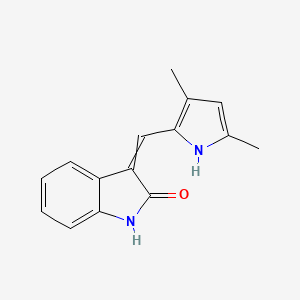

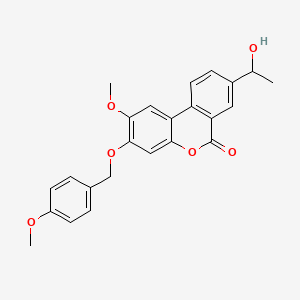

Vorinostat, also known as suberoylanilide hydroxamic acid, is a histone deacetylase inhibitor. It is primarily used in the treatment of cutaneous T-cell lymphoma, a type of skin cancer. This compound was the first histone deacetylase inhibitor approved by the U.S. Food and Drug Administration for this purpose .

In Vivo

Vorinostat has been used in a variety of in vivo studies to investigate its potential for cancer treatment. In one example, this compound was used to treat mice with advanced cutaneous T-cell lymphoma. Treatment with this compound resulted in a significant reduction in tumor burden and prolonged survival in these mice. In addition, this compound has been used in preclinical studies to investigate its potential to treat neurodegenerative diseases, cardiovascular diseases, and metabolic diseases.

In Vitro

Vorinostat has also been used in a variety of in vitro studies to investigate its potential for cancer treatment. In one example, this compound was used to treat human cutaneous T-cell lymphoma cells in vitro. Treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis in these cells. In addition, this compound has been used in in vitro studies to investigate its potential to treat neurodegenerative diseases, cardiovascular diseases, and metabolic diseases.

Wirkmechanismus

Vorinostat exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in an open chromatin structure and increased gene expression. This compound specifically targets class I and II histone deacetylases, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells .

Biologische Aktivität

Vorinostat has been shown to have a variety of biological activities. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activity. This compound has also been shown to have immunomodulatory activity, which may be beneficial for treating autoimmune diseases.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to inhibit the growth of a variety of other cell types, including endothelial cells and fibroblasts. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using vorinostat in laboratory experiments is its ability to inhibit the activity of HDACs. This inhibition can lead to an increase in gene expression, which can be beneficial for studying the effects of gene expression on a variety of biological processes. However, this compound also has some limitations. One of the major limitations is its lack of specificity, as it can inhibit the activity of other enzymes in addition to HDACs. In addition, this compound can be toxic at high concentrations, so it is important to use caution when working with the drug in laboratory experiments.

Zukünftige Richtungen

There are a variety of potential future directions for research on vorinostat. One potential direction is to investigate the potential of this compound to treat other diseases, such as neurodegenerative diseases, cardiovascular diseases, and metabolic diseases. In addition, further research is needed to investigate the potential of this compound to treat a variety of cancers, including breast cancer, lung cancer, and melanoma. Another potential direction is to investigate the potential of this compound to treat autoimmune diseases. Finally, further research is needed to investigate the potential of this compound to treat other types of diseases, such as infectious diseases and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Vorinostat has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study histone deacetylase inhibition.

Biology: this compound is used to investigate the role of histone deacetylases in gene expression and cellular differentiation.

Medicine: Beyond its use in treating cutaneous T-cell lymphoma, this compound is being explored for its potential in treating other cancers and neurological disorders.

Industry: This compound is used in the development of new therapeutic agents and in drug delivery systems

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

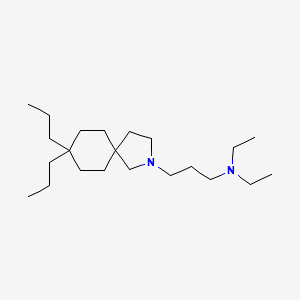

Vorinostat can be synthesized through a multi-step process. The synthesis typically involves the reaction of suberic acid with aniline to form suberoylanilide, which is then converted to suberoylanilide hydroxamic acid through the reaction with hydroxylamine .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Vorinostat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Hydroxamsäure-Rest.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren und spezifische Lösungsmittel, um effizient abzulaufen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von Histondeacetylasen zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle von Histondeacetylasen bei der Genexpression und Zelldifferenzierung zu untersuchen.

Medizin: Neben seiner Verwendung bei der Behandlung des kutanen T-Zell-Lymphoms wird this compound auf sein Potenzial zur Behandlung anderer Krebsarten und neurologischer Erkrankungen untersucht.

Industrie: This compound wird bei der Entwicklung neuer Therapeutika und bei der Entwicklung von Drug-Delivery-Systemen eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Histondeacetylasen, Enzyme, die Acetylgruppen von Histonproteinen entfernen, hemmt. Diese Hemmung führt zu einer Anhäufung von acetylierten Histonen, was zu einer offenen Chromatinstruktur und erhöhter Genexpression führt. This compound zielt speziell auf Histondeacetylasen der Klasse I und II ab, was zu einem Zellzyklusarrest, einer Differenzierung und einer Apoptose in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Vorinostat wird mit anderen Histondeacetylase-Inhibitoren verglichen, wie zum Beispiel:

Bexaroten: Ein weiterer Histondeacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

Romidepsin: Ein Histondeacetylase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Panobinostat: Ein potenterer Histondeacetylase-Inhibitor mit breiteren Anwendungen in der Krebstherapie

This compound ist aufgrund seiner spezifischen Hemmung von Histondeacetylasen der Klasse I und II und seiner etablierten Verwendung bei der Behandlung des kutanen T-Zell-Lymphoms einzigartig .

Eigenschaften

IUPAC Name |

N'-hydroxy-N-phenyloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041133 | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vorinostat inhibits the enzymatic activity of histone deacetylases HDAC1, HDAC2 and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations (IC50< 86 nM). These enzymes catalyze the removal of acetyl groups from the lysine residues of histones proteins. In some cancer cells, there is an overexpression of HDACs, or an aberrant recruitment of HDACs to oncogenic transcription factors causing hypoacetylation of core nucleosomal histones. By inhibiting histone deacetylase, vorinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of vorinostat has not been fully characterized., Vorinostat, a histone deacetylase inhibitor, is an antineoplastic agent. The mechanism of the antineoplastic effect of vorinostat has not been fully characterized. Vorinostat inhibits the enzymatic activity of histone deacetylases HDAC1, HDAC2, and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations. HDAC enzymes catalyze the removal of acetyl groups from the lysine residues of proteins, including histones and transcription factors. Overexpression of HDAC enzymes or aberrant recruitment of HDAC enzymes to oncogenic transcription factors causing hypoacetylation of core nucleosomal histones has been observed in some cancer cells. Hypoacetylation of histones is associated with a condensed chromatin structure and repression of gene transcription. Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation. In vitro, vorinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells., Although the pathophysiological processes involved in dopamine (DA) neuron degeneration in Parkinson's disease (PD) are not completely known, apoptotic cell death has been suggested to be involved and can be modeled in DAergic cell lines using the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP(+)). Recently, it has been suggested that histone deacetylase inhibitors (HDACIs) may reduce apoptotic cell death in various model systems. However, their utility in interfering with DA cell death remains unclear. The HDACIs sodium butyrate (NaB), valproate (VPA) and suberoylanilide hydroxamic acid (SAHA) were tested for their ability to prevent MPP(+)-mediated cytotoxicity in human derived SK-N-SH and rat derived MES 23.5 cells. All three HDACIs at least partially prevented MPP(+)-mediated apoptotic cell death. The protective effects of these HDACIs coincided with significant increases in histone acetylation. These results suggest that HDACIs may be potentially neuroprotective against DA cell death ..., Histone deacetylase inhibitors (HDACi) developed as anti-cancer agents have a high degree of selectivity for killing cancer cells. HDACi induce acetylation of histones and nonhistone proteins, which affect gene expression, cell cycle progression, cell migration, and cell death. The mechanism of the tumor selective action of HDACi is unclear. Here, /the authors/ show that the HDACi, vorinostat (Suberoylanilide hydroxamic acid, SAHA), induces DNA double-strand breaks (DSBs) in normal (HFS) and cancer (LNCaP, A549) cells. Normal cells in contrast to cancer cells repair the DSBs despite continued culture with vorinostat. In transformed cells, phosphorylated H2AX (gammaH2AX), a marker of DNA DSBs, levels increased with continued culture with vorinostat, whereas in normal cells, this marker decreased with time. Vorinostat induced the accumulation of acetylated histones within 30 min, which could alter chromatin structure-exposing DNA to damage. After a 24-hr culture of cells with vorinostat, and reculture without the HDACi, gammaH2AX was undetectable by 2 hr in normal cells, while persisting in transformed cells for the duration of culture. Further, /investigators/ found that vorinostat suppressed DNA DSB repair proteins, e.g., RAD50, MRE11, in cancer but not normal cells. Thus, the HDACi, vorinostat, induces DNA damage which normal but not cancer cells can repair. This DNA damage is associated with cancer cell death. These findings can explain, in part, the selectivity of vorinostat in causing cancer cell death at concentrations that cause little or no normal cell death., ... Some histone deacetylase inhibitors, such as trichostatin A and scriptaid, have improved the full-term development of mouse clones significantly, but the mechanisms allowing for this are unclear. Here, /the authors/ found that two other specific inhibitors, suberoylanilide hydroxamic acid and oxamflatin, could also reduce the rate of apoptosis in blastocysts, improve the full-term development of cloned mice, and increase establishment of nuclear transfer-generated embryonic stem cell lines significantly without leading to obvious abnormalities. However, another inhibitor, valproic acid, could not improve cloning efficiency. Suberoylanilide hydroxamic acid, oxamflatin, trichostatin A, and scriptaid are inhibitors for classes I and IIa/b histone deacetylase, whereas valproic acid is an inhibitor for classes I and IIa, suggesting that inhibiting class IIb histone deacetylase is an important step for reprogramming mouse cloning efficiency., For more Mechanism of Action (Complete) data for Vorinostat (23 total), please visit the HSDB record page. | |

| Record name | Vorinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light orange powder, White solid | |

CAS No. |

149647-78-9 | |

| Record name | Vorinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149647-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-N'-phenyloctanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58IFB293JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159-160.5 °C | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Vorinostat (SAHA) primarily targets histone deacetylases (HDACs), specifically inhibiting class I and II HDACs. [, , , , , ]

ANone: this compound (SAHA) acts as a hydroxamic acid-based pan-HDAC inhibitor. Its hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, effectively blocking their enzymatic activity. [, , , , ]

ANone: Inhibition of HDACs by this compound (SAHA) leads to increased histone acetylation, resulting in a more relaxed chromatin structure. This can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. These changes can induce cell cycle arrest, apoptosis, differentiation, and inhibition of angiogenesis. [, , , , , , , ]

ANone: Yes, this compound (SAHA) can also acetylate and modulate the activity of non-histone proteins, such as heat shock protein 90 (HSP90). This can lead to the degradation of client proteins like HER2 in breast cancer cells. []

ANone: The molecular formula of this compound (SAHA) is C14H20N2O3S, and its molecular weight is 296.39 g/mol.

ANone: While the provided research papers don't explicitly detail spectroscopic data, they mention the use of techniques like FT-IR and 1H NMR to confirm the chemical structures of this compound (SAHA) and related compounds. [, ]

ANone: Yes, docking studies have been performed using the crystal structure of HDACs complexed with this compound (SAHA) to understand its binding interactions and design novel analogs. These studies revealed the importance of the hydroxamic acid moiety for zinc binding and the potential for introducing modifications to enhance activity or selectivity. [, ]

ANone: Studies exploring the SAR of this compound (SAHA) analogs have shown that modifications to the linker region connecting the hydroxamic acid and the cap group can impact potency and selectivity towards different HDAC isoforms. [, , , ]

ANone: One study designed a series of co-prodrugs by conjugating this compound (SAHA) with SN38, an active metabolite of irinotecan, using different amino acid linkers. They found that the length of the amino acid linker influenced the hydrolytic release rate of both drugs. []

ANone: While the provided research doesn't explicitly discuss this compound (SAHA) stability, one study mentioned developing self-assembled this compound (SAHA) nanoparticles using a disulfide linker to enhance its delivery to solid tumors. This suggests a potential strategy to improve its stability and bioavailability. []

ANone: this compound (SAHA) is orally bioavailable and exhibits a relatively short half-life (t1/2) of approximately 1.6 hours. It is rapidly metabolized, primarily through glucuronidation. []

ANone: One study found that co-administration of carboplatin and paclitaxel did not significantly alter the pharmacokinetic parameters of this compound (SAHA). []

ANone: this compound (SAHA) primarily exerts its pharmacodynamic effects through the inhibition of HDACs, leading to increased histone acetylation and changes in gene expression. This results in various cellular responses, including cell cycle arrest, apoptosis, differentiation, and inhibition of angiogenesis. [, , , , , , , ]

ANone: this compound (SAHA) has demonstrated antiproliferative and pro-apoptotic activity against various cancer cell lines in vitro, including leukemia, lymphoma, melanoma, and breast cancer cells. [, , , , , , , , , , , , , , , , , ]

ANone: The efficacy of this compound (SAHA) has been evaluated in various in vivo models, including xenograft models of human tumors in mice. [, , , , , , , , , , , , , , ]

ANone: Clinical trials have shown that this compound (SAHA) has single-agent activity in cutaneous T-cell lymphoma (CTCL) and shows promise in combination with other agents for treating various hematological and solid malignancies. [, , , , , , , , , , , , , ]

ANone: this compound (SAHA) has shown promising activity in preclinical and clinical studies for treating mantle cell lymphoma (MCL), particularly in combination with cladribine and rituximab. [, , ]

ANone: Resistance to this compound (SAHA) can arise through various mechanisms, including reduced expression of HDAC3, epigenetic silencing of HDAC3 by promoter methylation, and activation of alternative survival pathways. []

ANone: Yes, cross-resistance between this compound (SAHA) and other pan-HDAC inhibitors, such as panobinostat (LBH589), has been observed in some resistant cell lines. [, ]

ANone: Common toxicities associated with this compound (SAHA) treatment include gastrointestinal side effects (nausea, vomiting, diarrhea), fatigue, myelosuppression (neutropenia, thrombocytopenia), and electrolyte imbalances. [, , , , , , , ]

ANone: One study explored the use of self-assembled nanoparticles composed of this compound (SAHA) conjugated to a redox-responsive linker and a biocompatible polymer (TPGS). This approach aimed to enhance delivery to solid tumors and improve therapeutic efficacy. []

ANone: Various analytical techniques, including MTS assays, flow cytometry, Western blotting, qPCR, immunohistochemistry, gene microarrays, and methylation analysis, are employed to investigate the cellular and molecular effects of this compound (SAHA). [, , , , , , , , , , , , , , , , , , , ]

ANone: Yes, this compound (SAHA) has been shown to possess immunomodulatory properties. One study suggested its potential role in influencing the tumor microenvironment by modulating the expression of chemokines like TARC, which plays a role in recruiting immune cells. [, ]

ANone: Yes, several other HDAC inhibitors are being investigated, including panobinostat (LBH589), romidepsin, belinostat, trichostatin A (TSA), and valproic acid. These compounds have shown varying degrees of efficacy and selectivity towards different HDAC isoforms. [, , , , , , ]

ANone: this compound (SAHA) became the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL) in 2006. [, ]

ANone: Research on this compound (SAHA) involves expertise from various disciplines, including medicinal chemistry, pharmacology, oncology, immunology, and molecular biology. These collaborative efforts drive the development of more effective and targeted therapies. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)